molecular formula C15H13ClSi B12612226 Pubchem_71377711 CAS No. 649728-57-4

Pubchem_71377711

Katalognummer: B12612226
CAS-Nummer: 649728-57-4
Molekulargewicht: 256.80 g/mol
InChI-Schlüssel: ICCCTXBQINNKEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pubchem_71377711 is a chemical compound listed in the PubChem database, which is a public repository for chemical information

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71377711 typically involves several steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. Common synthetic routes may involve:

    Formation of Intermediates: Initial steps often include the preparation of intermediate compounds through reactions such as halogenation or alkylation.

    Final Assembly: The final product is obtained by combining these intermediates under specific conditions, such as controlled temperature and pressure, using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pubchem_71377711 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involves replacing one functional group with another, typically using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl groups, and other substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

Pubchem_71377711 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which Pubchem_71377711 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Signal Transduction: Involvement in signal transduction pathways, influencing cellular communication and function.

Eigenschaften

CAS-Nummer

649728-57-4

Molekularformel

C15H13ClSi

Molekulargewicht

256.80 g/mol

InChI

InChI=1S/C15H13ClSi/c1-10-8-14-12-5-3-2-4-11(12)6-7-13(14)15(10)17-9-16/h2-8,15H,9H2,1H3

InChI-Schlüssel

ICCCTXBQINNKEW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C1[Si]CCl)C=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.